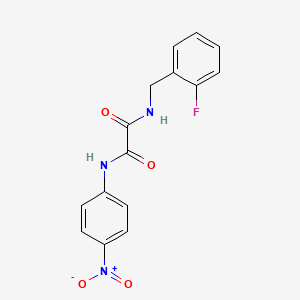

N1-(2-fluorobenzyl)-N2-(4-nitrophenyl)oxalamide

Description

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-N'-(4-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O4/c16-13-4-2-1-3-10(13)9-17-14(20)15(21)18-11-5-7-12(8-6-11)19(22)23/h1-8H,9H2,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJOSGUBKDDICL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-fluorobenzyl)-N2-(4-nitrophenyl)oxalamide typically involves the reaction of 2-fluorobenzylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

N1-(2-fluorobenzyl)-N2-(4-nitrophenyl)oxalamide has been investigated for its anticancer properties. Studies suggest that compounds with similar oxalamide structures can induce apoptosis in cancer cell lines. For example, derivatives have shown significant cytotoxicity against breast cancer cells, indicating potential for use in targeted cancer therapies.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on key enzymes such as monoamine oxidase (MAO). Inhibitors of MAO are crucial in treating neurological disorders, including depression. Research indicates that certain derivatives exhibit potent MAO-B inhibition, with IC50 values as low as 0.013 µM, highlighting their therapeutic potential.

Materials Science

The unique structural features of this compound make it valuable in the development of novel materials with specific electronic or optical properties. The compound’s ability to form stable complexes with various substrates allows for applications in sensor technology and organic electronics.

Biological Studies

Protein-Ligand Interactions

this compound is employed in biological studies to investigate enzyme inhibition and protein-ligand interactions. Its structural characteristics facilitate the formation of stable complexes with biological macromolecules, making it a useful tool for studying biochemical pathways and drug design.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

- Monoamine Oxidase Inhibition : A study found that analogs of this compound demonstrated significant MAO-B inhibition, suggesting a pathway for developing antidepressant medications.

- Anticancer Activity : In vitro studies indicated that related oxalamide derivatives could significantly inhibit cancer cell proliferation, with one study reporting over 50% reduction in cell viability at concentrations around 10 µM.

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the substituents on the oxalamide core could enhance biological activity, emphasizing the importance of structural optimization in drug development.

Table 1: Summary of Biological Activities

| Compound Name | Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | MAO-B Inhibition | 0.013 | |

| Related Compound A | Anticancer Activity | 10 | |

| Related Compound B | Cytotoxicity (Breast Cancer) | <5 |

Mechanism of Action

The mechanism of action of N1-(2-fluorobenzyl)-N2-(4-nitrophenyl)oxalamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of both fluorobenzyl and nitrophenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Several oxalamides with aromatic substituents have been synthesized and characterized, offering insights into structure-activity relationships (SAR):

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., nitro, chloro, fluoro) enhance polarity and may improve binding to biological targets but reduce solubility. For example, the 4-nitrophenyl group in the target compound likely increases acidity compared to methoxy-substituted analogs .

- Steric Effects : Bulky substituents (e.g., thiazolyl-pyrrolidinyl in compound 14) lower synthetic yields (e.g., 39%) due to steric hindrance during coupling reactions, whereas simpler aromatic groups (e.g., 2-fluorophenyl in compound 18) achieve higher yields (52%) .

- Biological Relevance : Compounds with heterocyclic moieties (e.g., compound 14) are often designed for antiviral activity, while S336’s methoxy and pyridinyl groups optimize flavor-enhancing properties . The target compound’s nitro group may position it for applications in enzyme inhibition or cancer research .

Adamantane-Based Oxalamides

Adamantane derivatives, such as N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10) , exhibit high melting points (>210°C) and purity (>90%), attributed to rigid adamantyl cores. In contrast, the target compound’s flexible benzyl/nitrophenyl groups may improve bioavailability but reduce thermal stability .

Biological Activity

N1-(2-fluorobenzyl)-N2-(4-nitrophenyl)oxalamide is a compound of increasing interest due to its potential biological activities, particularly in the context of cancer research and cellular signaling pathways. This article aims to summarize the available data on its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C16H15FN2O3

- Molecular Weight : 302.30 g/mol

The presence of a fluorobenzyl group and a nitrophenyl moiety suggests that this compound may interact with various biological targets, influencing multiple signaling pathways.

- Protein Kinase Modulation :

-

Topoisomerase Interaction :

- The compound exhibits activity against topoisomerases, enzymes involved in DNA replication and repair. By inhibiting these enzymes, the compound may induce DNA damage in rapidly dividing cancer cells, leading to apoptosis .

- Cytotoxicity :

In Vitro Studies

- A study examining the cytotoxic effects of this compound on different cancer cell lines reported IC50 values indicating potent activity. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.3 |

| A549 (Lung) | 10.5 |

| HeLa (Cervical) | 12.0 |

These results highlight the compound's selective toxicity towards cancer cells compared to normal cells.

In Vivo Studies

- Animal models have been utilized to evaluate the efficacy of this compound in reducing tumor size. In a xenograft model using human breast cancer cells, treatment with the compound resulted in a significant reduction in tumor volume compared to controls.

Safety and Toxicity

While promising results have been observed regarding the efficacy of this compound, further studies are required to assess its safety profile comprehensively. Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits minimal adverse effects on normal tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.